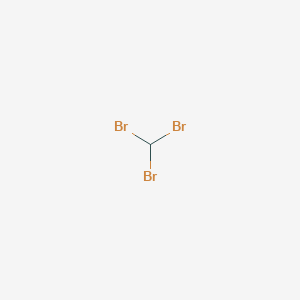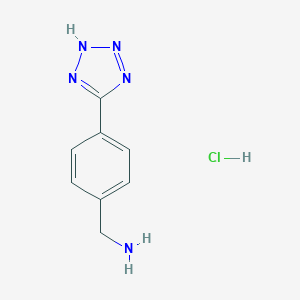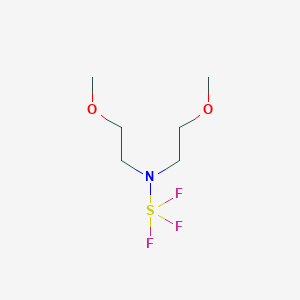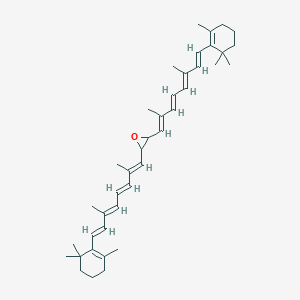
15-Ebbct
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15,15’-Epoxy-beta,beta-carotene, also known as beta-carotene 15,15’-epoxide, is a member of the carotenoid family. Carotenoids are naturally occurring pigments found in plants, algae, and photosynthetic bacteria. These compounds are responsible for the vibrant red, orange, and yellow colors in many fruits and vegetables. 15,15’-Epoxy-beta,beta-carotene is a derivative of beta-carotene, which is well-known for its role as a precursor to vitamin A and its antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 15,15’-Epoxy-beta,beta-carotene typically involves the epoxidation of beta-carotene. This can be achieved through various chemical reactions, including the use of peracids or other oxidizing agents. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the epoxide group at the 15,15’ position .
Industrial Production Methods: Industrial production of 15,15’-Epoxy-beta,beta-carotene may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce carotenoids. These microorganisms are cultivated in large-scale fermentation processes, followed by extraction and purification of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 15,15’-Epoxy-beta,beta-carotene can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide group back to a double bond.
Substitution: The epoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more polar compounds, while reduction can regenerate beta-carotene .
Aplicaciones Científicas De Investigación
15,15’-Epoxy-beta,beta-carotene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of epoxides.
Biology: Research on its antioxidant properties and its role in cellular processes is ongoing.
Medicine: Its potential health benefits, including its role as a precursor to vitamin A, are of significant interest.
Industry: It is used in the food and cosmetic industries as a natural colorant and antioxidant
Mecanismo De Acción
The mechanism of action of 15,15’-Epoxy-beta,beta-carotene involves its antioxidant properties. It can quench reactive oxygen species (ROS) and protect cells from oxidative damage. Additionally, it can be converted to vitamin A in the body, which is essential for vision, immune function, and cellular communication .
Comparación Con Compuestos Similares
Beta-carotene: The parent compound, known for its role as a vitamin A precursor.
Alpha-carotene: Another carotenoid with similar antioxidant properties.
Lutein and Zeaxanthin: Carotenoids with roles in eye health.
Uniqueness: 15,15’-Epoxy-beta,beta-carotene is unique due to the presence of the epoxide group at the 15,15’ position, which imparts distinct chemical reactivity and potential biological activity compared to other carotenoids .
Propiedades
Número CAS |
132541-62-9 |
|---|---|
Fórmula molecular |
C40H56O |
Peso molecular |
552.9 g/mol |
Nombre IUPAC |
2,3-bis[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]oxirane |
InChI |
InChI=1S/C40H56O/c1-29(21-23-35-33(5)19-13-25-39(35,7)8)15-11-17-31(3)27-37-38(41-37)28-32(4)18-12-16-30(2)22-24-36-34(6)20-14-26-40(36,9)10/h11-12,15-18,21-24,27-28,37-38H,13-14,19-20,25-26H2,1-10H3/b17-11+,18-12+,23-21+,24-22+,29-15+,30-16+,31-27+,32-28+ |
Clave InChI |
AULCUSCIZQQSMU-WDJSDFAOSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC2C(O2)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C)C |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C2OC2/C=C(/C=C/C=C(/C=C/C3=C(CCCC3(C)C)C)\C)\C)/C)/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC2C(O2)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C)C |
Sinónimos |
15,15'-epoxy-beta,beta-carotene 15-EBBCT |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


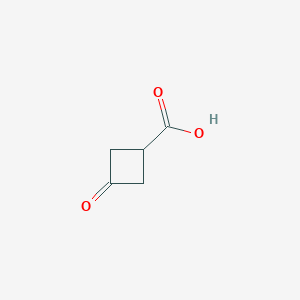

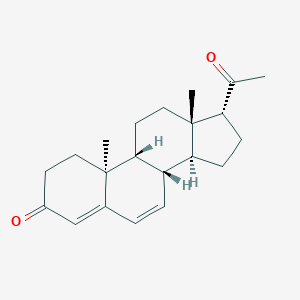

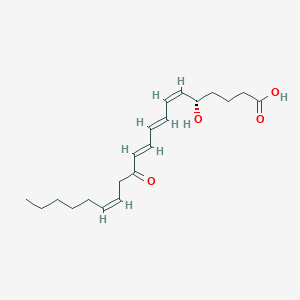
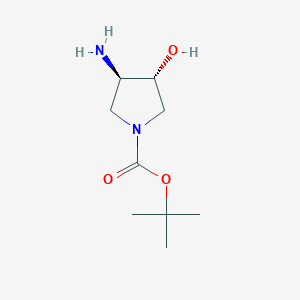
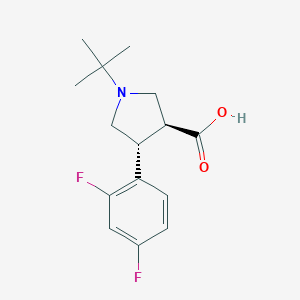
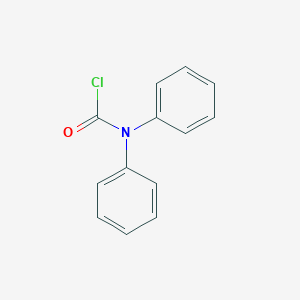
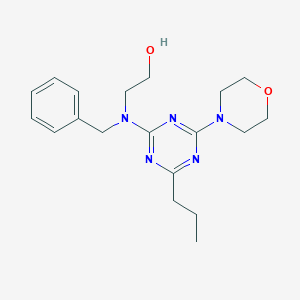
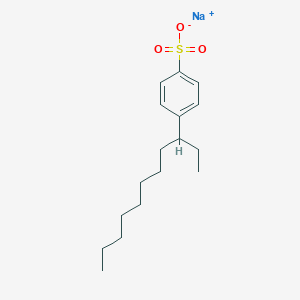
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)
